molecular formula C8H15ClN4O2 B3247038 {1-[(3R,4S)-4-methoxyoxolan-3-yl]-1H-1,2,3-triazol-4-yl}methanamine hydrochloride CAS No. 1807895-90-4

{1-[(3R,4S)-4-methoxyoxolan-3-yl]-1H-1,2,3-triazol-4-yl}methanamine hydrochloride

Cat. No.: B3247038
CAS No.: 1807895-90-4
M. Wt: 234.68
InChI Key: GZKHUGMCOGXOIQ-SCLLHFNJSA-N
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Description

This compound is a triazole derivative featuring a methoxy-substituted tetrahydrofuran (oxolane) ring at the 1-position and a methanamine group at the 4-position, with a hydrochloride counterion. Its molecular formula is C₉H₁₅ClN₄O₂, and it serves as a versatile scaffold in medicinal chemistry, particularly for targeting enzymes or receptors requiring heterocyclic motifs .

Properties

IUPAC Name

[1-[(3R,4S)-4-methoxyoxolan-3-yl]triazol-4-yl]methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4O2.ClH/c1-13-8-5-14-4-7(8)12-3-6(2-9)10-11-12;/h3,7-8H,2,4-5,9H2,1H3;1H/t7-,8-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZKHUGMCOGXOIQ-SCLLHFNJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1COCC1N2C=C(N=N2)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1COC[C@H]1N2C=C(N=N2)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

{1-[(3R,4S)-4-methoxyoxolan-3-yl]-1H-1,2,3-triazol-4-yl}methanamine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and implications for therapeutic applications.

The compound has the following chemical characteristics:

PropertyValue
Molecular Formula C8H15ClN4O2
Molecular Weight 234.68 g/mol
CAS Number 1808408-70-9
Purity 95%

Synthesis

The synthesis of this compound involves standard organic synthesis techniques. The triazole ring is formed through a cycloaddition reaction, which is a common method for creating five-membered heterocycles. The methoxyoxolane moiety contributes to the compound's structural complexity and biological activity.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. It has been evaluated against various cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), and HT-29 (colon cancer). The results indicate that the compound exhibits significant antiproliferative activity:

Cell LineIC50 (μM)
HeLa0.52
MCF-70.34
HT-290.86

These findings suggest that this compound may induce apoptosis in cancer cells and inhibit cell cycle progression at the G2/M phase .

Mechanistic Insights

The mechanism of action appears to involve the inhibition of tubulin polymerization, akin to the action of colchicine. This suggests that the compound may disrupt microtubule dynamics, leading to cell cycle arrest and eventual apoptosis .

Case Studies

In a comparative study involving various triazole derivatives, this compound was among the most potent compounds tested. Its structure-function relationship was analyzed to determine how modifications could enhance its biological activity.

Comparison with Similar Compounds

Structural and Functional Insights

  • Substituent Effects: The methoxyoxolane group in the target compound introduces chirality and mimics carbohydrate structures, enhancing binding to lectins or glycosidases. In contrast, oxetane () offers conformational rigidity but lacks stereochemical complexity. Allyl groups () provide sites for further functionalization via thiol-ene reactions, unlike the stable ether linkages in oxolane/oxetane derivatives.
  • Physicochemical Properties :

    • The hydrochloride salt form (common across all compounds) improves stability and solubility in polar solvents.
    • Molecular weight differences (174.6–252.7 g/mol) influence pharmacokinetics, with lower weights favoring oral bioavailability.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
{1-[(3R,4S)-4-methoxyoxolan-3-yl]-1H-1,2,3-triazol-4-yl}methanamine hydrochloride
Reactant of Route 2
{1-[(3R,4S)-4-methoxyoxolan-3-yl]-1H-1,2,3-triazol-4-yl}methanamine hydrochloride

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